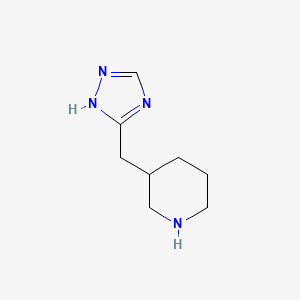
(2S)-2-Amino-3-((((R)-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-3-(((®-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid monosodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes amino, hydroxy, and phosphoryl groups, making it a versatile molecule in biochemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(((®-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid monosodium salt involves multiple steps. The initial step typically includes the esterification of palmitic acid with glycerol to form 2,3-bis(palmitoyloxy)propyl ester. This intermediate is then reacted with phosphoryl chloride to introduce the phosphoryl group. The final step involves the coupling of this intermediate with (2S)-2-amino-3-hydroxypropanoic acid under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial in industrial settings to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Amino-3-(((®-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid monosodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The phosphoryl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, (2S)-2-Amino-3-(((®-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid monosodium salt is used to study cell membrane dynamics and signaling pathways. Its ability to interact with lipid bilayers makes it a useful tool in membrane biology.
Medicine
In medicine, this compound has potential applications in drug delivery systems. Its amphiphilic nature allows it to form micelles and liposomes, which can encapsulate therapeutic agents and enhance their bioavailability.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its emollient properties make it a valuable ingredient in lotions and creams.
Mecanismo De Acción
The mechanism of action of (2S)-2-Amino-3-(((®-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid monosodium salt involves its interaction with cell membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This interaction can modulate signaling pathways and cellular responses, making it a potent tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: Used in organic synthesis as a precursor for various compounds.
Polynitroaromatic compounds: Utilized in the synthesis of dyes and explosives.
Bisacodyl related compounds: Employed in pharmaceutical formulations.
Uniqueness
What sets (2S)-2-Amino-3-(((®-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid monosodium salt apart is its multifunctional nature. The presence of amino, hydroxy, and phosphoryl groups allows it to participate in diverse chemical reactions, making it a versatile compound in various scientific disciplines.
Propiedades
Fórmula molecular |
C38H73NNaO10P |
|---|---|
Peso molecular |
757.9 g/mol |
Nombre IUPAC |
sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);/q;+1/p-1/t34-,35+;/m1./s1 |
Clave InChI |
GTLXLANTBWYXGW-CEGNZRHUSA-M |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.2.1]octane-2-sulfonyl chloride](/img/structure/B13641628.png)

![2-[(3-Methoxyphenyl)methylidene]-5-methylsulfanylthiophen-3-one](/img/structure/B13641631.png)


![2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(5-fluoropyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B13641648.png)

![1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride](/img/structure/B13641665.png)


![Tert-butyl 2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13641685.png)



